molecular formula C25H25ClN2O7S B11985861 Ethyl 5-[(3-chlorophenyl)carbamoyl]-4-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 5-[(3-chlorophenyl)carbamoyl]-4-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11985861
M. Wt: 533.0 g/mol
InChI Key: DMONWHRZSXYMMW-UHFFFAOYSA-N
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Description

Ethyl 5-[(3-chlorophenyl)carbamoyl]-4-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry . This compound, in particular, has garnered interest due to its potential pharmacological properties and its role in synthetic organic chemistry.

Preparation Methods

The synthesis of Ethyl 5-[(3-chlorophenyl)carbamoyl]-4-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate involves multiple steps. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically involve the use of a base such as sodium ethoxide in ethanol, followed by the addition of the respective aromatic amines and acid chlorides to form the final product.

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Ethyl 5-[(3-chlorophenyl)carbamoyl]-4-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, along with appropriate catalysts and temperature control.

Scientific Research Applications

Ethyl 5-[(3-chlorophenyl)carbamoyl]-4-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-[(3-chlorophenyl)carbamoyl]-4-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 5-[(3-chlorophenyl)carbamoyl]-4-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H25ClN2O7S

Molecular Weight

533.0 g/mol

IUPAC Name

ethyl 5-[(3-chlorophenyl)carbamoyl]-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C25H25ClN2O7S/c1-6-35-25(31)19-13(2)21(23(30)27-16-9-7-8-15(26)12-16)36-24(19)28-22(29)14-10-17(32-3)20(34-5)18(11-14)33-4/h7-12H,6H2,1-5H3,(H,27,30)(H,28,29)

InChI Key

DMONWHRZSXYMMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=CC=C2)Cl)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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